molecular formula C16H17F2N3O2S B6474257 4,6-difluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640845-50-5

4,6-difluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6474257
CAS No.: 2640845-50-5
M. Wt: 353.4 g/mol
InChI Key: NMNDYRWHSWQDMR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a pyrrolidine ring, and a morpholine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives can have a variety of biological activities, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Future Directions

Future research could involve further exploration of the biological activity of this compound and its derivatives, as well as optimization of synthesis methods. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2S/c17-10-7-11(18)14-13(8-10)24-16(19-14)21-5-6-23-12(9-21)15(22)20-3-1-2-4-20/h7-8,12H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNDYRWHSWQDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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